N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)-3-(trifluoromethyl)benzamide is a complex organic compound that features a thiazolopyridine moiety linked to a phenyl ring, which is further connected to a trifluoromethyl-substituted benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach might include:
Formation of the Thiazolopyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling with Phenyl Ring: The thiazolopyridine core can be coupled with a phenyl ring using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution or through the use of trifluoromethylating agents.
Formation of Benzamide: The final step involves the formation of the benzamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)-3-(trifluoromethyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)-3-(trifluoromethyl)benzamide: can be compared with other thiazolopyridine derivatives or trifluoromethyl-substituted benzamides.
Thiazolopyridine Derivatives: Compounds with similar core structures but different substituents.
Trifluoromethyl-Substituted Benzamides: Compounds with similar functional groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific disciplines.
Properties
IUPAC Name |
N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F3N3OS/c21-20(22,23)14-6-1-4-12(10-14)17(27)25-15-7-2-5-13(11-15)18-26-16-8-3-9-24-19(16)28-18/h1-11H,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKRIBMSAVWEHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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